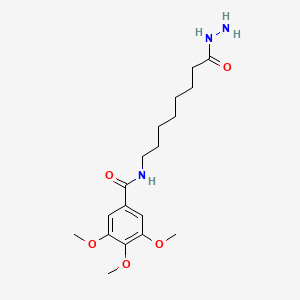
N-(8-Hydrazinyl-8-oxooctyl)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(8-Hydrazinyl-8-oxooctyl)-3,4,5-trimethoxybenzamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a hydrazinyl group attached to an oxooctyl chain, which is further connected to a trimethoxybenzamide moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-Hydrazinyl-8-oxooctyl)-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3,4,5-trimethoxybenzoic acid: This can be achieved through the methylation of gallic acid using dimethyl sulfate in the presence of a base.
Formation of 3,4,5-trimethoxybenzoyl chloride: The benzoic acid derivative is then converted to its corresponding acyl chloride using thionyl chloride.
Synthesis of 8-oxooctanoic acid: This intermediate is prepared through the oxidation of octanoic acid using potassium permanganate.
Coupling Reaction: The 3,4,5-trimethoxybenzoyl chloride is reacted with 8-oxooctanoic acid in the presence of a base to form the amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(8-Hydrazinyl-8-oxooctyl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing derivatives.
Reduction: The carbonyl group in the oxooctyl chain can be reduced to form alcohols or amines.
Substitution: The methoxy groups on the benzamide ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of azides, nitroso compounds, or nitriles.
Reduction: Production of alcohols, amines, or hydrocarbons.
Substitution: Introduction of various functional groups, such as amines, ethers, or halides, on the benzamide ring.
Applications De Recherche Scientifique
N-(8-Hydrazinyl-8-oxooctyl)-3,4,5-trimethoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(8-Hydrazinyl-8-oxooctyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues of enzymes, inhibiting their activity. The trimethoxybenzamide moiety may interact with hydrophobic pockets or binding sites, enhancing the compound’s affinity and specificity. These interactions can modulate biochemical pathways, leading to desired therapeutic or biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(8-Hydrazinyl-8-oxooctyl)-4-methoxybenzamide
- N-(8-Hydrazinyl-8-oxooctyl)-3,4-dimethoxybenzamide
- N-(8-Hydrazinyl-8-oxooctyl)-3,5-dimethoxybenzamide
Uniqueness
N-(8-Hydrazinyl-8-oxooctyl)-3,4,5-trimethoxybenzamide is unique due to the presence of three methoxy groups on the benzamide ring, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can enhance the compound’s stability, solubility, and interaction with molecular targets, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
918494-58-3 |
|---|---|
Formule moléculaire |
C18H29N3O5 |
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
N-(8-hydrazinyl-8-oxooctyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C18H29N3O5/c1-24-14-11-13(12-15(25-2)17(14)26-3)18(23)20-10-8-6-4-5-7-9-16(22)21-19/h11-12H,4-10,19H2,1-3H3,(H,20,23)(H,21,22) |
Clé InChI |
FYSAUIXFSZWYTB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCCCCCCC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


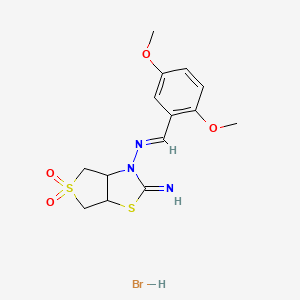
![N-[4-[(3aR,6aS)-7'-chloro-1-(1H-indol-3-ylmethyl)-5'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide](/img/structure/B12618246.png)
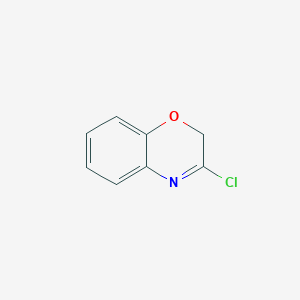
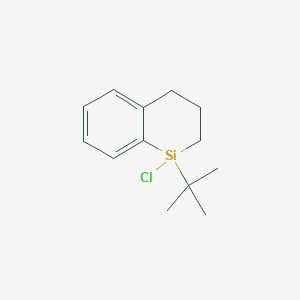
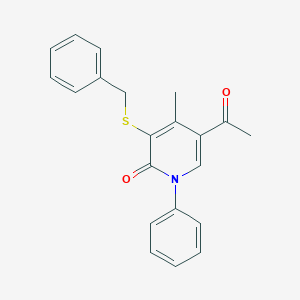
![N-[3-(dimethylamino)propyl]-3-(7H-purin-6-ylamino)propanamide](/img/structure/B12618272.png)
![3-[Dimethyl(phenyl)silyl]non-4-YN-3-OL](/img/structure/B12618282.png)

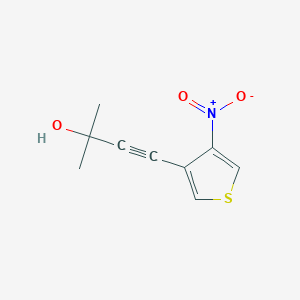
![1-{2-Methyl-5-[(phenylsulfanyl)methyl]furan-3-yl}ethan-1-one](/img/structure/B12618306.png)
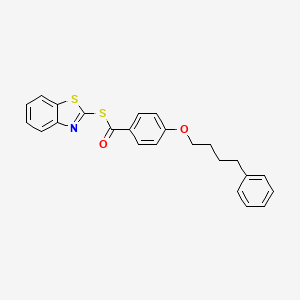

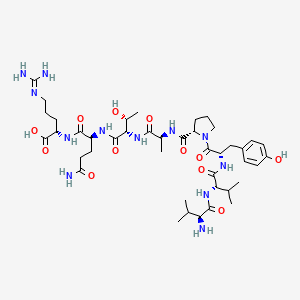
![N-Hydroxy-3-{[(pyridin-3-yl)methyl]sulfamoyl}propanamide](/img/structure/B12618337.png)
